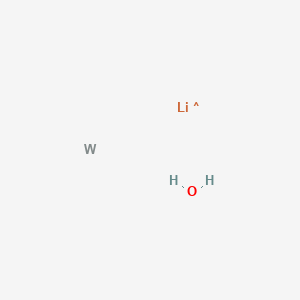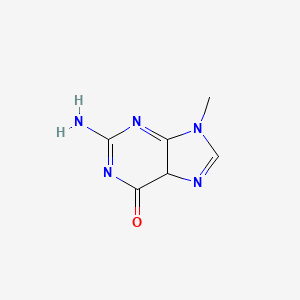![molecular formula C4H8N4O B12345155 5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12345155.png)
5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound, followed by methylation. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated triazole compound .
Aplicaciones Científicas De Investigación
3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Agriculture: Used in the development of pesticides and herbicides.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
3-Amino-1,2,4-triazole: Another derivative with an amino group instead of a methylamino group.
4-Methyl-1,2,4-triazole: A methyl-substituted triazole compound.
Uniqueness
3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the methylamino group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C4H8N4O |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-(methylaminomethyl)-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h3,5H,2H2,1H3,(H,6,9) |
Clave InChI |
FCAKRDZGWLUBKD-UHFFFAOYSA-N |
SMILES canónico |
CNCC1NC(=O)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)

![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)

![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
![3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)




![N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12345152.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345157.png)
